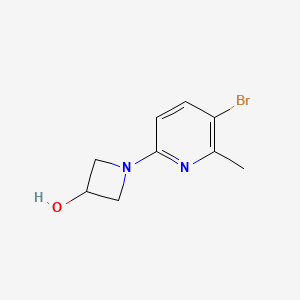
3-Bromo-6-(3-ethylpyrrolidin-1-yl)-2-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-(3-ethylpyrrolidin-1-yl)-2-methylpyridine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyridine derivative that has shown promising results in various studies, making it an attractive candidate for further investigation.
Wirkmechanismus
The mechanism of action of 3-Bromo-6-(3-ethylpyrrolidin-1-yl)-2-methylpyridine is not fully understood. However, it is believed to act on various molecular targets, including neurotransmitter receptors and enzymes involved in cell signaling pathways. It has been shown to modulate the activity of GABA receptors, which are involved in anxiety and depression. It has also been found to inhibit the activity of enzymes such as cyclin-dependent kinase 4, which are involved in cell cycle regulation.
Biochemical and Physiological Effects:
3-Bromo-6-(3-ethylpyrrolidin-1-yl)-2-methylpyridine has been shown to have various biochemical and physiological effects. In animal models, it has been found to reduce anxiety and depression-like behaviors. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In cancer research, 3-Bromo-6-(3-ethylpyrrolidin-1-yl)-2-methylpyridine has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Bromo-6-(3-ethylpyrrolidin-1-yl)-2-methylpyridine in lab experiments is its relatively simple synthesis method. It can be synthesized using standard techniques and is readily available in small quantities. Another advantage is its potential therapeutic applications in various fields, making it an attractive candidate for further investigation.
One limitation of using 3-Bromo-6-(3-ethylpyrrolidin-1-yl)-2-methylpyridine in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on 3-Bromo-6-(3-ethylpyrrolidin-1-yl)-2-methylpyridine. One direction is to further investigate its potential therapeutic applications in neuroscience and cancer research. This could involve studying its effects in more complex animal models or in human clinical trials.
Another direction is to investigate the mechanism of action of 3-Bromo-6-(3-ethylpyrrolidin-1-yl)-2-methylpyridine in more detail. This could involve identifying its molecular targets and elucidating the signaling pathways involved.
Finally, future research could focus on developing new derivatives of 3-Bromo-6-(3-ethylpyrrolidin-1-yl)-2-methylpyridine with improved solubility and reduced toxicity. This could lead to the development of new and more effective therapeutic agents.
Synthesemethoden
The synthesis of 3-Bromo-6-(3-ethylpyrrolidin-1-yl)-2-methylpyridine involves the reaction of 3-bromo-2-methylpyridine with 3-ethylpyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out at elevated temperatures and is typically completed within a few hours. The resulting product is purified using standard techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
3-Bromo-6-(3-ethylpyrrolidin-1-yl)-2-methylpyridine has been investigated for its potential therapeutic applications in various fields, including neuroscience and cancer research. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been investigated for its potential as a treatment for Parkinson's disease and Alzheimer's disease.
In cancer research, 3-Bromo-6-(3-ethylpyrrolidin-1-yl)-2-methylpyridine has been shown to have anticancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for further investigation as a cancer treatment.
Eigenschaften
IUPAC Name |
3-bromo-6-(3-ethylpyrrolidin-1-yl)-2-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-3-10-6-7-15(8-10)12-5-4-11(13)9(2)14-12/h4-5,10H,3,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGJHMLFKDZUSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCN(C1)C2=NC(=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-(3-ethylpyrrolidin-1-yl)-2-methylpyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6631309.png)
![2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol](/img/structure/B6631313.png)

![2-[2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethoxy]ethanol](/img/structure/B6631339.png)




![2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B6631379.png)




![5-bromo-6-methyl-N-[2-(1-methyl-1,2,4-triazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6631408.png)